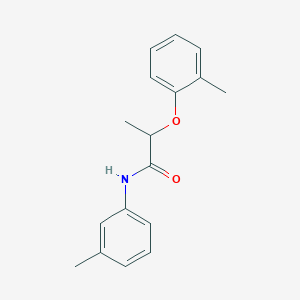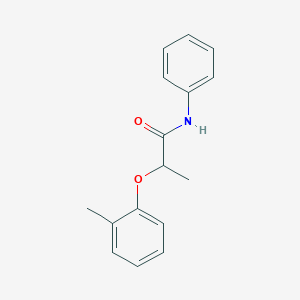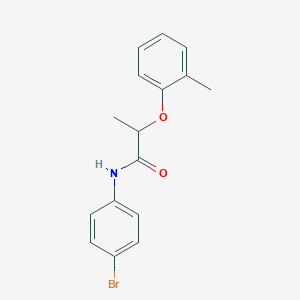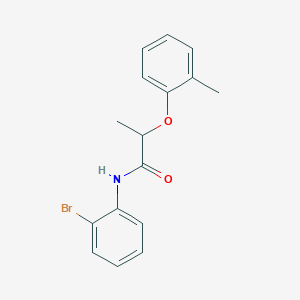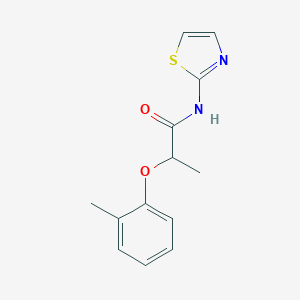
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as MTPP, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications. MTTP is a member of the thiazole class of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of MTTP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. For example, MTTP has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. MTTP has also been shown to activate the JNK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
MTTP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and protect neurons from oxidative stress. MTTP has also been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One advantage of using MTTP in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, MTTP has been well-studied, which means that there is a lot of information available about its properties and potential applications. However, one limitation of using MTTP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several potential future directions for research on MTTP. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for MTTP in cancer treatment. Another area of interest is its neuroprotective properties. Studies are needed to determine the extent of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of MTTP and its potential interactions with other signaling pathways in the body.
合成法
The synthesis of MTTP involves the reaction of 2-methylphenol with thioamide in the presence of a base. The resulting intermediate is then coupled with 2-bromo-N-(2-hydroxypropyl)acetamide to form MTTP. The yield of this reaction is typically around 60%.
科学的研究の応用
MTTP has been studied for its potential use in the treatment of various diseases. One study found that MTTP has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that MTTP can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. MTTP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
特性
分子式 |
C13H14N2O2S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-8,10H,1-2H3,(H,14,15,16) |
InChIキー |
QXPFLAFKXKFSGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2 |
正規SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



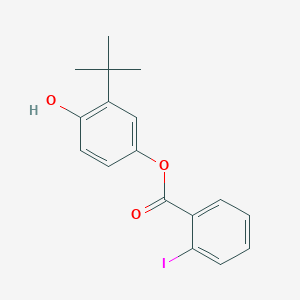

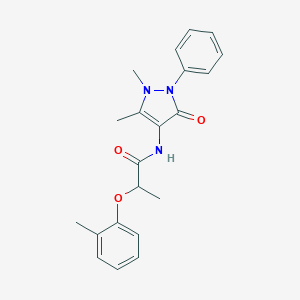
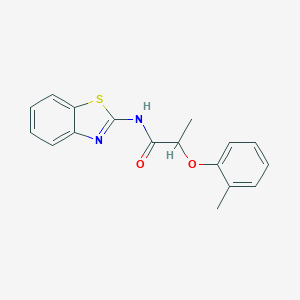
![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310035.png)
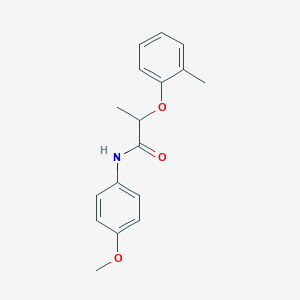
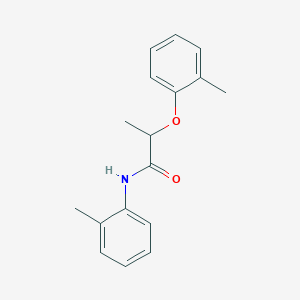
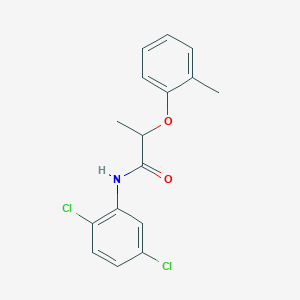
![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)
